

Comparative Analysis of V116517's Effect on Body Temperature

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A detailed guide for researchers and drug development professionals on the hyperthermic effects of the TRPV1 antagonist **V116517** in comparison to other selective and non-selective agents.

This guide provides a comprehensive comparative analysis of the transient receptor potential vanilloid 1 (TRPV1) antagonist **V116517** and its impact on body temperature. The development of TRPV1 antagonists as potential non-opioid analgesics has been hampered by the common on-target adverse effect of hyperthermia. This document objectively compares the performance of **V116517** with other notable TRPV1 antagonists, supported by experimental data from human clinical trials, to aid researchers and drug development professionals in this field.

Executive Summary

V116517 is a potent, orally active TRPV1 antagonist. Clinical trial data on its effect on body temperature has produced conflicting results. A single-dose study in healthy volunteers reported no change in body temperature. However, a comprehensive meta-analysis of TRPV1 antagonists categorizes V116517 as a polymodal antagonist that does increase body temperature, suggesting a potential dose-dependent effect. In comparison, other polymodal TRPV1 antagonists like ABT-102 and AZD1386 have demonstrated clear, dose-dependent increases in core body temperature. Conversely, the mode-selective TRPV1 antagonist NEO6860 has been shown to not induce clinically significant hyperthermia, offering a potential pathway to mitigate this side effect. Another polymodal antagonist, AMG 517, has been associated with marked hyperthermia, in some cases leading to body temperatures exceeding



40°C. This guide will delve into the quantitative data and experimental protocols from the key clinical studies to provide a clear comparative landscape.

Quantitative Data on Body Temperature Changes

The following table summarizes the observed changes in body temperature from placebo in human clinical trials for **V116517** and its comparators.



Compound	Class	Dose(s)	Mean Body Temperatur e Change (from Placebo)	Key Findings	Reference
V116517	Polymodal TRPV1 Antagonist	300 mg (single oral dose)	No change reported	A single-dose study in healthy volunteers found no significant alteration in body temperature.	[Arendt- Nielsen L, et al. 2016]
Not specified	Increase in body temperature	A meta- analysis identified V116517 as a polymodal antagonist that increases body temperature, suggesting the effect may be dose- dependent.	[Garami A, et al. 2020]		
ABT-102	Polymodal TRPV1 Antagonist	2, 4, 8 mg (twice daily for 7 days)	0.6°C to 0.8°C increase	A population pharmacokin etic/pharmac odynamic model estimated a transient increase in	[Othman A, et al. 2012]



				body temperature at analgesic exposures, with tolerance developing within 2-3 days of dosing.	
AZD1386	Polymodal TRPV1 Antagonist	30 mg and 95 mg (single oral dose)	0.4 ± 0.3°C and 0.7 ± 0.3°C increase, respectively	A dose- dependent increase in body temperature was observed in healthy male volunteers.	[Krarup AL, et al. 2011]
NEO6860	Mode- Selective TRPV1 Antagonist	500 mg (twice a day)	No clinically significant increase	This capsaicin- selective antagonist did not produce a significant impact on body temperature in patients with osteoarthritis knee pain.	[Arsenault P, et al. 2018]
AMG 517	Polymodal TRPV1 Antagonist	Not specified	Marked hyperthermia	Elicited marked, reversible, and plasma	[Gavva NR, et al. 2008]



concentration
-dependent
hyperthermia,
with some
individuals'
body
temperature
surpassing
40°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of TRPV1 antagonists and a typical experimental workflow for assessing drug-induced pyrexia.



Mechanism of TRPV1 Antagonist-Induced Hyperthermia TRPV1 Antagonist Blocks TRPV1 Channel (Tonic Activity) Inhibitory Signal Hypothalamus (Thermoregulatory Center) Activates Activates **Heat Conservation Heat Production** (Vasoconstriction) (Thermogenesis) Increases Increases **Body Temperature**

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Caption: Mechanism of TRPV1 Antagonist-Induced Hyperthermia.



Screening & **Inclusion of Subjects Baseline Body** Temperature Monitoring Randomization **Drug Administration** (TRPV1 Antagonist or Placebo) Post-Dose Body Temperature Monitoring (Continuous or Timed) Data Analysis (Change from Baseline vs. Placebo) Assessment of Hyperthermic Effect

Experimental Workflow for Assessing Drug-Induced Pyrexia

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Caption: Workflow for Assessing Drug-Induced Pyrexia.



Experimental Protocols

Below are summaries of the methodologies employed in the key clinical trials cited in this guide.

V116517 (Arendt-Nielsen L, et al. 2016)

- Study Design: A randomized, double-blind, placebo- and positive-controlled, 3-way crossover study.
- Participants: Healthy volunteers.
- Interventions: Single oral doses of 300 mg V116517, 400 mg celecoxib (positive control), and placebo. Each treatment period was separated by a washout period.
- Body Temperature Measurement: Body temperature was monitored as part of the safety assessments. The specific method of temperature measurement (e.g., oral, tympanic) and the frequency of measurements were not detailed in the abstract.
- Primary Outcome: The primary focus of the study was to assess the efficacy of V116517 on capsaicin- and UV-B-induced hyperalgesia. Body temperature was a safety endpoint.

ABT-102 (Othman A, et al. 2012)

- Study Design: A pooled analysis of three double-blind, randomized, placebo-controlled studies (a single ascending dose study, a multiple ascending dose study, and a multiple-dose study with a solid dispersion formulation).
- Participants: Healthy volunteers.
- Interventions: Single oral doses of ABT-102 (2, 6, 18, 30, and 40 mg) or multiple oral doses (1, 2, 4, and 8 mg twice daily for 7 days) or placebo.
- Body Temperature Measurement: Serial pharmacokinetic and body temperature (oral or core) measurements were taken. Core body temperature was measured using an ingestible telemetric sensor.



 Data Analysis: A population pharmacokinetic/pharmacodynamic (PK/PD) model was developed to characterize the relationship between ABT-102 exposure and its effect on body temperature, including baseline, circadian rhythm, and drug effect with tolerance development.

AZD1386 (Krarup AL, et al. 2011)

- Study Design: A randomized, placebo-controlled, double-blind, crossover study.
- Participants: Twenty-two healthy male volunteers (age 20-31 years).
- Interventions: Single oral doses of AZD1386 (30 mg and 95 mg) and placebo.
- Body Temperature Measurement: Body temperature was measured as part of the safety and tolerability assessments. The method and frequency of measurement were not specified in the abstract but were sufficient to determine a mean increase.
- Primary Outcome: The primary aim was to investigate the effect of AZD1386 on experimentally induced esophageal pain. Body temperature was a secondary/safety outcome.

NEO6860 (Arsenault P, et al. 2018)

- Study Design: A randomized, double-blinded, 3-period crossover, phase II study.
- Participants: 54 patients with osteoarthritis of the knee (Kellgren-Lawrence stage I, II, or III).
- Interventions: One day of treatment (two doses) of NEO6860 (500 mg twice a day), placebo, and naproxen (500 mg twice a day).
- Body Temperature Measurement: Body temperature was monitored as a key safety
 parameter to assess for hyperthermia, a known class effect of non-modality-selective TRPV1
 antagonists. The specific methodology for temperature measurement was not detailed in the
 abstract.
- Primary Outcome: The primary objective was to evaluate the analgesic efficacy of NEO6860.
 The lack of impact on body temperature was a critical secondary finding.



Conclusion

The effect of **V116517** on body temperature remains an area requiring further clarification, with conflicting reports from a single-dose clinical trial and a broader meta-analysis. This discrepancy highlights the potential for dose-dependent hyperthermic effects, a common characteristic of polymodal TRPV1 antagonists. The comparative data presented in this guide underscores the variability in the hyperthermic response to different TRPV1 antagonists. While polymodal antagonists like ABT-102 and AZD1386 induce a measurable and dose-dependent increase in body temperature, and AMG 517 can cause marked hyperthermia, mode-selective antagonists such as NEO6860 offer a promising alternative by avoiding this adverse effect. For researchers and clinicians in the field of pain management, a thorough understanding of these differential effects is crucial for the continued development of safe and effective TRPV1-targeted therapies. Future studies on **V116517** should aim to systematically evaluate a range of doses to fully characterize its thermoregulatory profile.

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